5-(3-methoxyphenyl)pentanoic Acid
Overview
Description
5-(3-Methoxyphenyl)pentanoic acid is an organic compound with the molecular formula C12H16O3 It is characterized by a methoxy group attached to a phenyl ring, which is further connected to a pentanoic acid chain
Mechanism of Action
Target of Action
It is known to be a metabolite of species such as mus musculus , suggesting it may interact with various enzymes and receptors within these organisms.
Mode of Action
The exact mode of action of 5-(3-methoxyphenyl)pentanoic Acid is currently unknown due to the lack of specific studies
Biochemical Analysis
Biochemical Properties
5-(3-Methoxyphenyl)pentanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alkaline and alkaline earth metal ions, as well as heavy divalent metal ions These interactions suggest that this compound may function as a chelating agent, facilitating the transport of metal ions across biological membranes
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the transport activity of metal ions within cells, which can impact cellular homeostasis and metabolic processes . Furthermore, this compound may alter gene expression patterns, leading to changes in protein synthesis and cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as metal ions, forming complexes that facilitate their transport and distribution within cells Additionally, this compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways and gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it may degrade under extreme pH or temperature conditions Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of metal ion transport and homeostasis
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may enhance metal ion transport and cellular metabolism without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, such as disruption of cellular homeostasis and oxidative stress. Threshold effects have been observed, indicating that there is a dosage range within which this compound is beneficial, while higher doses can be harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These metabolic pathways may include oxidation, reduction, and conjugation reactions, leading to the formation of more water-soluble compounds that can be excreted from the body. The specific enzymes and cofactors involved in these pathways are still being studied, but they play a crucial role in the compound’s metabolism and clearance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The compound’s transport activity is particularly relevant in the context of metal ion homeostasis, where it may help regulate the distribution of essential and toxic metal ions.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications . These interactions direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. For example, it may localize to the mitochondria or endoplasmic reticulum, where it can influence metabolic processes and cellular homeostasis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methoxyphenyl)pentanoic acid can be achieved through several methods. One common approach involves the alkylation of 3-methoxybenzene with a suitable alkyl halide, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of strong bases such as sodium hydroxide and organic solvents like ethanol .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include catalytic hydrogenation, esterification, and subsequent hydrolysis steps. The choice of catalysts and reaction conditions is crucial to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxyphenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
5-(3-Methoxyphenyl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
5-(4-Hydroxy-3-methoxyphenyl)pentanoic acid: This compound has a hydroxyl group instead of a methoxy group, which can significantly alter its chemical and biological properties.
3-Methoxybenzoic acid: Lacks the pentanoic acid chain, making it less versatile in certain applications.
Uniqueness
The presence of both the methoxy group and the pentanoic acid chain allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields .
Properties
IUPAC Name |
5-(3-methoxyphenyl)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-15-11-7-4-6-10(9-11)5-2-3-8-12(13)14/h4,6-7,9H,2-3,5,8H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEQZPKAGFDVHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442084 | |
Record name | 5-(3-methoxyphenyl)pentanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6500-64-7 | |
Record name | 3-Methoxybenzenepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6500-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-methoxyphenyl)pentanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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